molecular formula C9H16BrNO3 B1430040 Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate CAS No. 151142-96-0

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate

Cat. No. B1430040
M. Wt: 266.13 g/mol
InChI Key: KMZDVVYQNWBTHK-UHFFFAOYSA-N
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Description

“2-Bromo-2-methylpropanamide” is a chemical compound with the molecular formula C4H8BrNO . It’s a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2-methylpropanamide” consists of a bromine atom attached to a carbon, which is also attached to a methyl group and an amide group .


Chemical Reactions Analysis

One known reaction involving “2-Bromo-2-methylpropane” is its hydrolysis, which follows an SN1 mechanism . The reaction order with respect to both OH- ions and 2-bromo-2-methylpropane can be determined .


Physical And Chemical Properties Analysis

“2-Bromo-2-methylpropanamide” has a melting point of 145-149°C and a boiling point of 240.0±23.0°C at 760 mmHg . Its density is approximately 1.5±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis of Vicinal Haloethers
    • Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of vicinal haloethers, such as 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .
    • Method : The synthesis involves a difunctionalization reaction of β, β-dicyanostyrene derivatives . Methanol not only acts as solvent but also participates in and dominates the reaction result .
    • Results : The final products indicate that these compounds have the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
  • Synthesis of 2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide

    • Field : Organic Chemistry
    • Application : This compound is a derivative of 2-Bromo-2-methylpropanamide and can be used in various organic synthesis reactions .
    • Method : The synthesis of this compound involves the reaction of 2-Bromo-2-methylpropanamide with triethoxysilane .
    • Results : The final product is a compound with a bromo, amide, and silyl ether functional groups, which can be used as a versatile building block in organic synthesis .
  • Synthesis of 2-Bromo-2-methylpropanamide

    • Field : Organic Chemistry
    • Application : 2-Bromo-2-methylpropanamide can be synthesized from 2-Bromoisobutyryl Bromide . This compound can be used as a starting material in various organic synthesis reactions .
    • Method : The synthesis involves the reaction of 2-Bromoisobutyryl Bromide with aqueous ammonia .
    • Results : The final product is 2-Bromo-2-methylpropanamide, a compound with a bromo and amide functional groups .
  • Synthesis of 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

    • Field : Organic Chemistry
    • Application : This compound is a derivative of 2-Bromo-2-methylpropanamide and can be used in various organic synthesis reactions .
    • Method : The synthesis of this compound involves the reaction of 2-Bromo-2-methylpropanamide with 4-methyl-2-oxo-2H-chromen-7-yl .
    • Results : The final product is a compound with a bromo, amide, and chromen functional groups, which can be used as a versatile building block in organic synthesis .
  • Synthesis of 2-Methyl-2-methylamino-propionamide

    • Field : Organic Chemistry
    • Application : 2-Methyl-2-methylamino-propionamide can be synthesized from 2-Bromo-2-methylpropanamide . This compound can be used as a starting material in various organic synthesis reactions .
    • Method : The synthesis involves the reaction of 2-Bromo-2-methylpropanamide with methylamine .
    • Results : The final product is 2-Methyl-2-methylamino-propionamide, a compound with a bromo and amide functional groups .

Safety And Hazards

“2-Bromo-2-methylpropanamide” is classified as a dangerous substance. It’s harmful if swallowed (H301) and should be handled with appropriate safety measures .

properties

IUPAC Name

methyl 2-[(2-bromo-2-methylpropanoyl)amino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO3/c1-8(2,10)6(12)11-9(3,4)7(13)14-5/h1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZDVVYQNWBTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(C)(C)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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